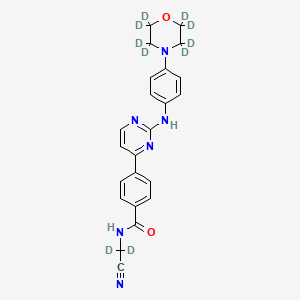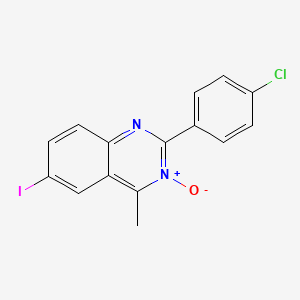
Cox-1/2-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-1/2-IN-2 is a potent and selective inhibitor of cyclooxygenase enzymes, specifically targeting both cyclooxygenase-1 and cyclooxygenase-2. Cyclooxygenase enzymes play a crucial role in the biosynthesis of prostanoids, including prostaglandins, which are involved in inflammation and pain. Inhibitors of these enzymes have significant therapeutic potential in treating inflammatory diseases and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-1/2-IN-2 typically involves the preparation of quinazoline derivatives. One common method includes the reaction of 2-aminobenzamide with various substituted benzaldehydes under acidic conditions to form the quinazoline core. This core is then further modified by introducing different substituents at specific positions to enhance its inhibitory activity against cyclooxygenase enzymes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification is achieved through crystallization and chromatographic techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Cox-1/2-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, each with distinct inhibitory activities against cyclooxygenase enzymes .
Scientific Research Applications
Cox-1/2-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of cyclooxygenase enzymes and the synthesis of related inhibitors.
Biology: Employed in research to understand the role of cyclooxygenase enzymes in cellular processes and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research .
Mechanism of Action
Cox-1/2-IN-2 exerts its effects by selectively inhibiting the cyclooxygenase-1 and cyclooxygenase-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which mediate inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The molecular targets include the active sites of cyclooxygenase-1 and cyclooxygenase-2, where the compound binds and prevents the enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Rofecoxib: Another selective cyclooxygenase-2 inhibitor, previously used for pain management but withdrawn due to cardiovascular risks.
Etoricoxib: A selective cyclooxygenase-2 inhibitor used for similar indications as celecoxib
Uniqueness
Cox-1/2-IN-2 is unique in its ability to selectively inhibit both cyclooxygenase-1 and cyclooxygenase-2, providing a broader spectrum of inhibition compared to compounds that target only one isoform. This dual inhibition can potentially offer more comprehensive therapeutic effects in treating inflammatory conditions and certain cancers .
Properties
Molecular Formula |
C15H10ClIN2O |
|---|---|
Molecular Weight |
396.61 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-iodo-4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C15H10ClIN2O/c1-9-13-8-12(17)6-7-14(13)18-15(19(9)20)10-2-4-11(16)5-3-10/h2-8H,1H3 |
InChI Key |
CXLUYTKUJDTZLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=[N+]1[O-])C3=CC=C(C=C3)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


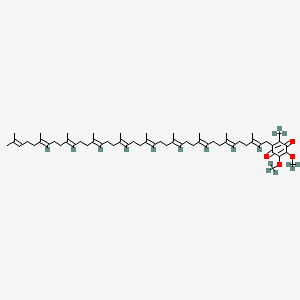
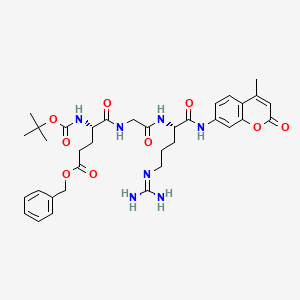

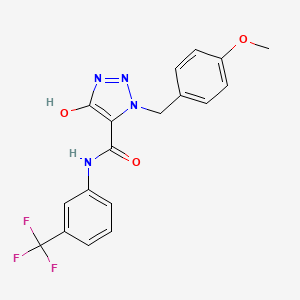
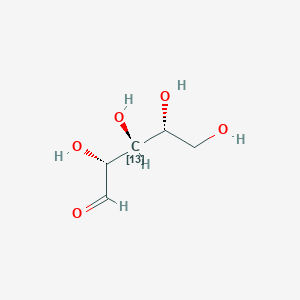
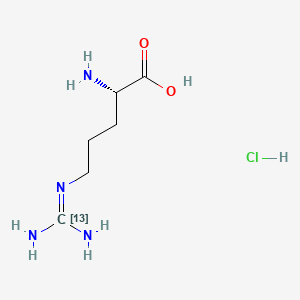
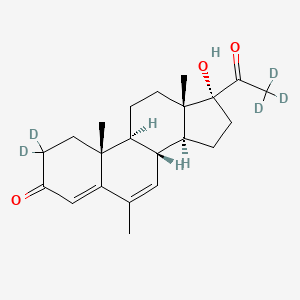
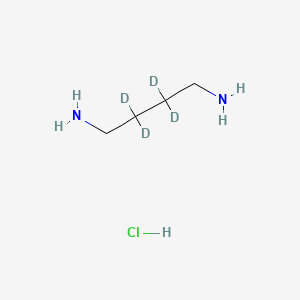

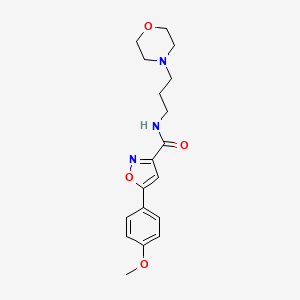
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)

![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
